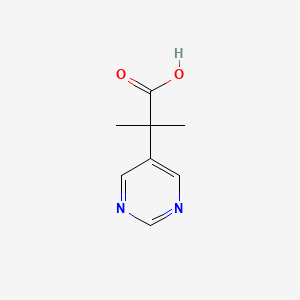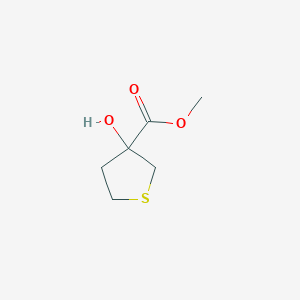
Methyl 3-hydroxythiolane-3-carboxylate
Overview
Description
Methyl 3-hydroxythiolane-3-carboxylate (MHTC) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food science. MHTC is a sulfur-containing heterocyclic compound that belongs to the family of thiolanes. Thiolanes are cyclic compounds that contain a sulfur atom and an ether linkage. MHTC is a colorless liquid that has a strong odor and is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxythiolane-3-carboxylate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta peptides.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to reduce oxidative stress and improve cognitive function. In insects, this compound has been found to disrupt the normal functioning of the nervous system, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl 3-hydroxythiolane-3-carboxylate is its broad range of potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and insecticidal properties, among others. Another advantage of this compound is its relatively low toxicity. However, there are some limitations to using this compound in lab experiments. One limitation is that this compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Another limitation is that this compound is not readily available commercially, and it must be synthesized in the laboratory.
Future Directions
There are several future directions for research on Methyl 3-hydroxythiolane-3-carboxylate. One direction is to further investigate its potential applications in the pharmaceutical industry, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as an insecticide and preservative in the agricultural industry. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing this compound.
Scientific Research Applications
Methyl 3-hydroxythiolane-3-carboxylate has been studied extensively in the scientific community due to its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been studied as a potential agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
In the agricultural industry, this compound has been shown to have insecticidal properties. It has been found to be effective against several insect species, including the diamondback moth, a major pest of cruciferous crops. This compound has also been studied as a potential agent for the preservation of fruits and vegetables, as it has been shown to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
methyl 3-hydroxythiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMKIZOOAXYORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



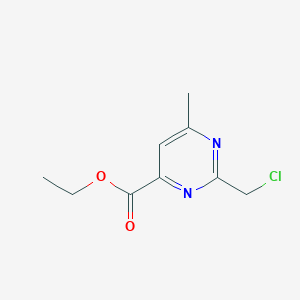
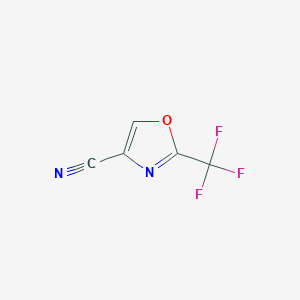
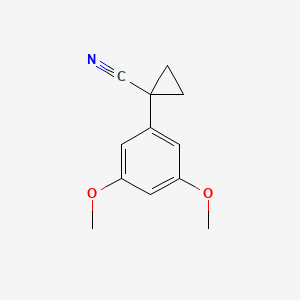
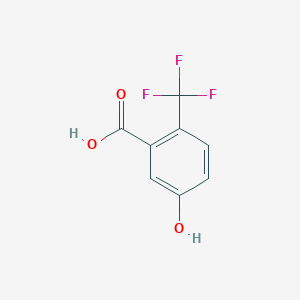

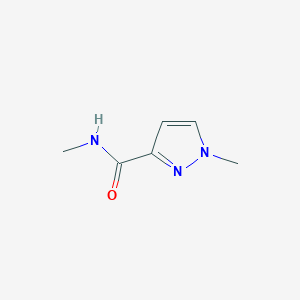

![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
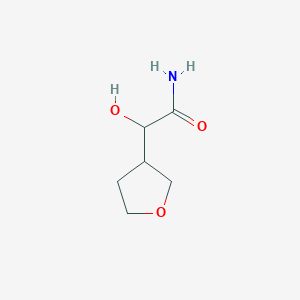

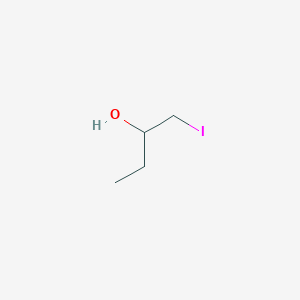
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
